5-Chloro-2-dimethylaminopyrimidine
Overview
Description
5-Chloro-2-dimethylaminopyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using different methods and has shown promising results in a variety of research studies.
Mechanism of Action
The mechanism of action of 5-Chloro-2-dimethylaminopyrimidine is not fully understood, but it is believed to act by inhibiting the growth of bacterial cells by interfering with their DNA synthesis. It has also been shown to interact with proteins in the cell membrane, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloro-2-dimethylaminopyrimidine has low toxicity and does not cause significant biochemical or physiological effects in mammalian cells. However, further studies are needed to fully understand its potential toxicity and adverse effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-Chloro-2-dimethylaminopyrimidine in laboratory experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying different strains of bacteria. However, its limited solubility in water can pose a challenge in some experiments, and its potential toxicity to mammalian cells requires careful handling and safety precautions.
Future Directions
There are several potential future directions for research involving 5-Chloro-2-dimethylaminopyrimidine. One area of interest is its potential use in developing new antibiotics to combat antibiotic-resistant bacterial strains. It also has potential applications in the field of biological imaging, as a fluorescent probe for studying cellular processes. Further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to explore its potential applications in different fields of research.
Scientific Research Applications
5-Chloro-2-dimethylaminopyrimidine has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antimicrobial activity against different strains of bacteria, including Gram-positive and Gram-negative bacteria. It has also been investigated for its potential use as a fluorescent probe in biological imaging studies.
properties
IUPAC Name |
5-chloro-N,N-dimethylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMGQSSLAIYNCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346078 | |
Record name | 5-Chloro-N,N-dimethyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-dimethylaminopyrimidine | |
CAS RN |
81568-09-4 | |
Record name | 5-Chloro-N,N-dimethyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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